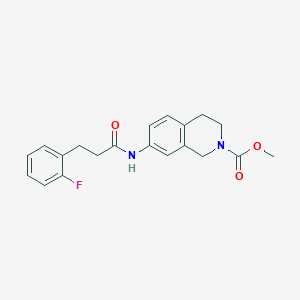

methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative characterized by a 3,4-dihydroisoquinoline core with a methyl ester at position 2 and a 7-substituted propanamido group. The propanamido side chain contains a 2-fluorophenyl moiety, which introduces both steric and electronic effects. This compound is structurally distinct due to the amide linkage at position 7, differentiating it from benzyl-substituted analogs commonly reported in literature. The fluorine atom on the phenyl ring enhances lipophilicity and may influence metabolic stability or receptor binding affinity through electronic modulation .

Properties

IUPAC Name |

methyl 7-[3-(2-fluorophenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O3/c1-26-20(25)23-11-10-14-6-8-17(12-16(14)13-23)22-19(24)9-7-15-4-2-3-5-18(15)21/h2-6,8,12H,7,9-11,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRAWXNRGQOMKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article synthesizes current research findings, including in vitro studies, structure-activity relationships (SAR), and potential mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure featuring a dihydroisoquinoline core, which is known for its diverse biological activities. The presence of the fluorophenyl group and the propanamido moiety are critical for its pharmacological properties. The molecular formula is , with a molecular weight of approximately 317.36 g/mol.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds derived from the dihydroisoquinoline scaffold. For instance, a related compound demonstrated significant inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are key enzymes implicated in neurodegenerative disorders such as Alzheimer’s disease. The IC50 values for these enzymes were reported to be as low as 0.28 µM for AChE and 0.0029 µM for MAO-B, indicating potent inhibitory activity .

Cytotoxicity Assessment

In vitro cytotoxicity tests on various cell lines (e.g., HEK293 and L02 cells) revealed that many derivatives of the dihydroisoquinoline series exhibited low toxicity at concentrations below 100 µM. Notably, some compounds showed less than 20% inhibition on cell viability, suggesting a favorable safety profile . This is crucial for therapeutic applications where safety is paramount.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Dihydroisoquinoline Core : This core facilitates interaction with target enzymes like AChE and MAOs.

- Fluorophenyl Substitution : The introduction of fluorine enhances lipophilicity and may improve blood-brain barrier permeability.

- Propanamido Group : This moiety may contribute to binding affinity through hydrogen bonding interactions with enzyme active sites.

The proposed mechanisms by which these compounds exert their biological effects include:

- Enzyme Inhibition : Compounds like this compound inhibit AChE and MAOs, leading to increased levels of neurotransmitters such as acetylcholine and monoamines, which are beneficial in treating cognitive decline.

- Blood-Brain Barrier Penetration : The structural modifications enhance the ability to cross the blood-brain barrier, making these compounds viable candidates for central nervous system therapies .

Case Studies

- Inhibition Studies : A study evaluated various dihydroisoquinoline derivatives against AChE and MAOs. Among them, this compound demonstrated significant inhibition comparable to established inhibitors .

- Safety Profile Evaluation : In vivo toxicity studies indicated that selected compounds exhibited no acute toxicity at high doses (up to 2500 mg/kg), reinforcing their potential as therapeutic agents without severe side effects .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit potential antidepressant properties. Methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate may serve as a scaffold for developing new antidepressants. In vitro assays have shown that related compounds can inhibit the growth of certain cell lines while displaying low cytotoxicity, suggesting a favorable safety profile for further development as antidepressants .

1.2 Anticonvulsant Properties

The compound's structural analogs have been investigated for their anticonvulsant activities. Research has demonstrated that modifications at specific sites can enhance efficacy against seizures in animal models. The mechanism appears to involve modulation of voltage-gated sodium channels, which is critical in managing seizure disorders .

Chemical Synthesis and Derivative Development

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. These methods allow for the introduction of various substituents that can modify biological activity and improve pharmacokinetic properties .

2.2 Derivative Exploration

Research into derivatives of this compound has revealed enhanced biological activities when specific functional groups are introduced. For instance, the incorporation of halogenated phenyl groups has been linked to improved binding affinity to biological targets, making these derivatives promising candidates for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between methyl 7-(3-(2-fluorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate and related tetrahydroisoquinoline derivatives are summarized below:

Table 1: Structural Comparison of Key Tetrahydroisoquinoline Derivatives

Key Observations

Substituent Type :

- The target compound’s propanamido group contrasts with the benzyl or aryl substituents in analogs (e.g., 7c, 7d). This amide linkage may enhance solubility and enable hydrogen-bonding interactions in biological systems, unlike the hydrophobic benzyl groups .

- The 2-fluorophenyl group provides moderate electron-withdrawing effects, similar to the trifluoromethyl group in 7c but with reduced steric bulk .

Protecting Groups: Most analogs (e.g., 7c, 7d) use a tert-butyl ester for protection, requiring deprotection steps for biological evaluation.

Synthetic Yields :

- Benzyl-substituted analogs (e.g., 7c, 7e) are synthesized in moderate yields (34–57%) via Pd-catalyzed coupling. The target compound’s synthesis would likely require amide coupling steps, which may present challenges in regioselectivity or purification .

Biological Implications :

- Fluorinated analogs (e.g., 7c, 14f-j in ) often exhibit enhanced blood-brain barrier penetration and metabolic stability due to fluorine’s electronegativity and small atomic radius. The target compound’s fluorine atom may confer similar advantages .

Notes

Synthetic Challenges : The propanamido group in the target compound necessitates precise amide coupling conditions to avoid racemization or side reactions. This contrasts with benzyl-substituted analogs, which are synthesized via straightforward Suzuki-Miyaura couplings .

SAR Insights : The absence of direct activity data for the target compound necessitates extrapolation from structurally related analogs. For example, trifluoromethyl-substituted compounds (e.g., 7c) show enhanced potency in kinase inhibition assays, suggesting the 2-fluorophenyl group in the target may similarly optimize target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.